molecular formula C11H21NO4 B1395617 Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate CAS No. 242468-72-0

Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate

Cat. No.: B1395617
CAS No.: 242468-72-0
M. Wt: 231.29 g/mol
InChI Key: HZFAIMKGZQHPDC-UHFFFAOYSA-N
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Description

. This compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines. The presence of the BOC group makes this compound particularly useful in various synthetic applications.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

  • Industrial Production Methods: In industrial settings, the compound can be synthesized using similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the BOC group or other functional groups within the molecule.

  • Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Amines and alcohols are common reduction products.

  • Substitution Products: A wide range of substituted derivatives can be synthesized.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis as a protecting group for amines, which is crucial in multi-step synthetic routes. Biology: It can be used in the study of enzyme mechanisms and inhibition, as the BOC group can be selectively removed under specific conditions. Medicine: The compound may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require amine protection. Industry: In industrial applications, it is used in the production of various chemicals and materials that require precise control over functional groups.

Mechanism of Action

The mechanism by which Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate exerts its effects involves the protection and deprotection of amines. The BOC group protects the amine from unwanted reactions during synthesis, and it can be selectively removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The molecular targets and pathways involved are typically related to the specific reactions in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is structurally similar but contains a phenyl group, which can affect its reactivity and applications.

  • Methyl 2-[(tert-butoxycarbonyl)amino]acetate: This compound lacks the methyl group present in Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate, leading to different chemical properties and uses.

Uniqueness: The presence of the methyl group in this compound provides unique steric and electronic effects that can influence its reactivity and applications compared to similar compounds.

Properties

IUPAC Name

methyl 2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12(6)11(4,5)8(13)15-7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFAIMKGZQHPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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